molecular formula C17H17FN4O2S B2510622 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 721964-47-2

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid

Cat. No.: B2510622
CAS No.: 721964-47-2
M. Wt: 360.41
InChI Key: NGKDWZGDYCFYIW-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid features a triazolopyridazine core substituted with a 4-fluorophenyl group at position 3 and a hexanoic acid chain linked via a thioether at position 5. This structure combines a heterocyclic scaffold known for enzyme inhibition (e.g., bromodomain or Lin28 targeting) with a fluorinated aromatic group for enhanced binding affinity and a carboxylic acid chain for improved solubility .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-2-3-4-13(17(23)24)25-15-10-9-14-19-20-16(22(14)21-15)11-5-7-12(18)8-6-11/h5-10,13H,2-4H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKDWZGDYCFYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the hexanoic acid moiety through a thiol-ene reaction or similar coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid involves its interaction with specific molecular targets within cells. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent agent in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Aryl substituents : Fluorophenyl vs. ethoxyphenyl vs. methyl groups.
  • Thio-linked chains: Hexanoic acid vs. shorter chains (e.g., acetic acid) or amide derivatives.
  • Core modifications: Triazolopyridazine vs. pyridazinone or other heterocycles.
Table 1: Comparison of Key Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 4-Fluorophenyl, hexanoic acid thioether C₁₉H₂₀FN₄O₂S* ~396.45 (calculated) Inferred solubility from hexanoic acid; potential enzyme inhibition -
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}hexanoic acid 4-Ethoxyphenyl, hexanoic acid thioether C₁₉H₂₂N₄O₃S 386.47 Higher lipophilicity (ethoxy group); reduced solubility vs. fluoro analog
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 4-Fluorophenyl, acetamide thioether C₁₄H₁₂FN₅OS 317.34 (calculated) Improved membrane permeability (amide vs. acid); reduced solubility
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl, acetic acid thioether C₉H₉N₄O₂S 253.26 Shorter chain may limit target engagement; lower molecular weight
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl, acetamide phenyl C₁₆H₁₈N₆O 310.35 Used in Lin28 inhibition; demonstrates scaffold versatility for epigenetic targets

*Calculated based on structural similarity to .

Melting Points and Stability

  • Triazolopyridazine derivatives with benzoylamino substituents (e.g., E-4b in ) exhibit high melting points (253–255°C), suggesting strong crystalline stability, whereas ethoxyphenyl analogs () may have lower melting points due to bulkier substituents .

Research Findings and Implications

  • Scaffold Utility : The triazolopyridazine core is widely utilized in drug discovery, as seen in bromodomain inhibitor AZD5153 () and Lin28 inhibitor Lin28-1632 (), highlighting its adaptability for diverse targets.
  • Structure-Activity Relationships (SAR): 4-Fluorophenyl: Enhances target affinity through hydrophobic and halogen-bonding interactions.
  • Synthetic Feasibility : Analog synthesis (e.g., ) typically involves coupling reactions (e.g., thioether formation) and heterocyclic condensation, with yields dependent on substituent reactivity.

Biological Activity

The compound 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a member of the triazolopyridazine family, characterized by a unique structure that includes a triazole ring fused with a pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FN5SC_{15}H_{18}FN_5S. Its structure incorporates several functional groups that may contribute to its biological activity. The presence of the 4-fluorophenyl group is particularly noteworthy as it may enhance the compound's pharmacokinetic properties.

Research indicates that compounds similar to this compound often act by inhibiting specific enzymes or receptors involved in critical biological pathways. The mechanism of action likely involves binding to target proteins, thereby modulating their activity and influencing various signaling pathways relevant to disease processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazolopyridazine derivatives. For example, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound remains to be fully elucidated but is anticipated to be significant based on structural analogs.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research into similar compounds has indicated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Understanding the specific interactions of this compound with inflammatory pathways could reveal its therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamineSimilar triazolopyridazine coreAnticancer properties
N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidineContains piperidine moietyPotential anti-inflammatory effects

Study 1: Antitumor Activity

A recent study investigated the antitumor activity of triazolopyridazine derivatives in human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways. These findings suggest that this compound may share similar mechanisms.

Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects of triazolopyridazines. The results demonstrated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential application for this compound in treating conditions characterized by chronic inflammation.

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